Sodium ammonium hydrogen phosphate tetrahydrate

Description

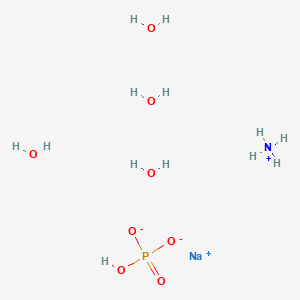

Sodium ammonium hydrogen phosphate tetrahydrate: is a chemical compound with the formula NaNH₄HPO₄·4H₂OThis compound is commonly used in laboratories for various analytical and research purposes .

Properties

CAS No. |

7783-13-3 |

|---|---|

Molecular Formula |

H8NNaO5P |

Molecular Weight |

156.03 g/mol |

IUPAC Name |

azanium;sodium;hydrogen phosphate;tetrahydrate |

InChI |

InChI=1S/H3N.Na.H3O4P.H2O/c;;1-5(2,3)4;/h1H3;;(H3,1,2,3,4);1H2 |

InChI Key |

VJLVGPOTLGZGPU-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+] |

Canonical SMILES |

N.O.OP(=O)(O)O.[Na] |

Synonyms |

NaNH4HPO4-4H2O, Microcosmic salt |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ammonium hydrogen phosphate tetrahydrate can be synthesized by reacting sodium phosphate with ammonium phosphate in an aqueous solution. The reaction typically involves mixing equimolar amounts of sodium dihydrogen phosphate and ammonium dihydrogen phosphate, followed by crystallization to obtain the tetrahydrate form .

Industrial Production Methods: Industrial production of this compound involves similar processes but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is allowed to crystallize. The crystals are then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium ammonium hydrogen phosphate tetrahydrate undergoes various chemical reactions, including:

Decomposition: On heating, it decomposes to form sodium polyphosphate and ammonia.

Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium phosphate and ammonium phosphate.

Common Reagents and Conditions:

Oxidation and Reduction: This compound does not typically undergo oxidation or reduction reactions under standard conditions.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Major Products Formed:

Decomposition: Sodium polyphosphate and ammonia.

Hydrolysis: Sodium phosphate and ammonium phosphate.

Scientific Research Applications

Chemistry:

- Used in the microcosmic salt bead test for identifying metallic radicals .

- Acts as an intermediate in various chemical reactions .

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of sodium ammonium hydrogen phosphate tetrahydrate primarily involves its role as a source of phosphate ions. In biochemical assays, it provides phosphate ions that participate in various metabolic pathways. The ammonium and sodium ions can also interact with other ions and molecules, influencing the overall reaction dynamics .

Comparison with Similar Compounds

- **Ammonium sodium phosphate dibasic tetrahydrate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.